molecular formula C13H17NO2 B12626501 3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol CAS No. 917904-00-8

3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol

Cat. No.: B12626501
CAS No.: 917904-00-8
M. Wt: 219.28 g/mol
InChI Key: IPSKQZDHKNNTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol is a chemical compound with a unique structure that combines a pyrrole ring with a phenoxy group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol typically involves the reaction of 3-(3,4-dihydro-2H-pyrrol-5-yl)phenol with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine
  • 3-(3,4-Dihydro-2H-pyrrol-5-yl)phenol
  • 3-(3,4-Dihydro-2H-pyrrol-5-yl)aniline

Uniqueness

3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol is a derivative of pyrrole and has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H19N1O2
Molecular Weight: 233.31 g/mol
CAS Number: 916572-56-0
Structure: The compound features a phenoxy group linked to a propanol chain, with a dihydropyrrole moiety that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

  • Dopamine Receptor Modulation: Compounds related to pyrrole derivatives have shown selective agonist activity towards dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders .
  • Neuroprotective Effects: Studies suggest that such compounds may protect dopaminergic neurons from neurodegeneration, potentially offering therapeutic benefits in conditions like Parkinson's disease .
  • Antimicrobial Activity: Some derivatives have demonstrated antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, indicating a broader pharmacological profile .

Biological Activity Data

Activity Type Description Reference
Dopamine Agonism Selective activation of D3 dopamine receptors; potential for neuroprotection.
Neuroprotection Protects dopaminergic neurons in animal models; reduces neurodegeneration.
Antimicrobial Activity Effective against S. aureus and E. coli with MIC values ranging from 3.12 to 12.5 μg/mL.

Case Study 1: Neuroprotective Effects

A study conducted on ML417, a compound structurally similar to this compound, demonstrated significant neuroprotective effects in models of Parkinson's disease. The compound was shown to activate D3 receptors selectively, leading to reduced apoptosis in dopaminergic neurons .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial properties of various pyrrole derivatives, including those similar to our compound. The results indicated that these compounds exhibited potent activity against resistant bacterial strains, suggesting potential applications in treating infections .

Properties

CAS No.

917904-00-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-[3-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]propan-1-ol

InChI

InChI=1S/C13H17NO2/c15-8-3-9-16-12-5-1-4-11(10-12)13-6-2-7-14-13/h1,4-5,10,15H,2-3,6-9H2

InChI Key

IPSKQZDHKNNTOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC(=CC=C2)OCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.